2,5-Diethoxyterephthalohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

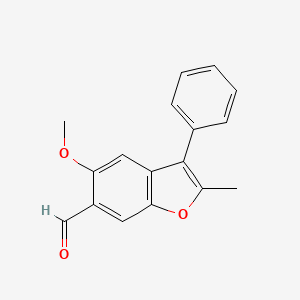

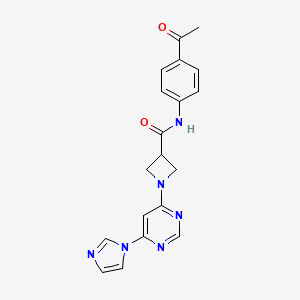

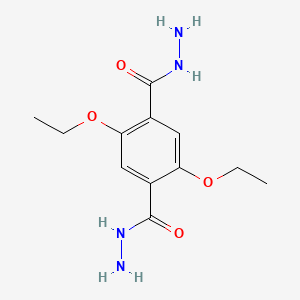

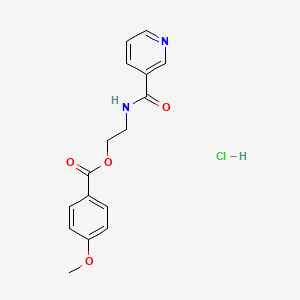

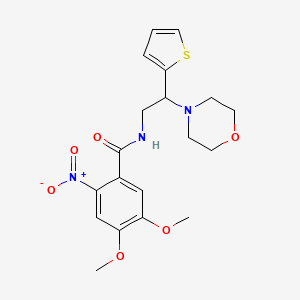

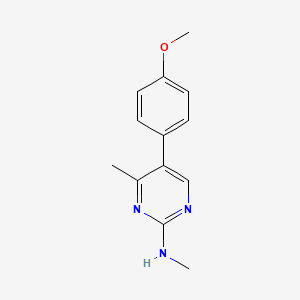

2,5-Diethoxyterephthalohydrazide is an organic compound with the molecular formula C₁₂H₁₈N₄O₄. It is a para-diethoxybenzene substituted with two carbohydrazide groups at the 1- and 4-positions. This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and other advanced materials .

Mécanisme D'action

Target of Action

2,5-Diethoxyterephthalohydrazide is a compound that is primarily used as a linker in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers that are constructed from molecular building blocks using diverse linkage chemistries . The primary targets of this compound are these molecular building blocks, which it helps to connect and form the desired COF structure .

Mode of Action

The compound interacts with its targets through a process known as condensation reaction . This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water . In the case of this compound, it forms a bond with the molecular building blocks of COFs, linking them together to form the desired framework .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of COFs . The compound plays a crucial role in these pathways by acting as a linker, enabling the formation of the COF structure . The downstream effects of this include the creation of a material with high porosity and structural regularity, which can be used in various applications such as gas adsorption and separation, catalysis, sensing, optoelectronics, and energy storage .

Pharmacokinetics

It’s worth noting that the compound is usually stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its stability .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the formation of COFs . The compound enables the creation of these frameworks, which have a range of useful properties including high porosity, structural regularity, and modular functionality . These properties make COFs suitable for a variety of applications, from gas storage and separation to catalysis and optoelectronics .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of inert gases . The compound is typically stored under inert gas at low temperatures to maintain its stability . Additionally, the reaction conditions under which the compound is used to synthesize COFs can also influence its efficacy .

Analyse Biochimique

Molecular Mechanism

It is known to participate in the formation of COFs through hydrazone bonds, forming extended two-dimensional porous frameworks .

Metabolic Pathways

It’s known that this compound is used in the synthesis of COFs , but the specific enzymes or cofactors it interacts with are yet to be identified.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Diethoxyterephthalohydrazide can be synthesized by reacting terephthalic hydrazide with ethanol under an inert atmosphere to prevent moisture and oxygen interference . The reaction typically requires careful control of temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Diethoxyterephthalohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes to form hydrazone-linked COFs.

Substitution Reactions: The ethoxy groups can be substituted under specific conditions.

Common Reagents and Conditions

Aldehydes: Used in condensation reactions to form COFs.

Metalated-Porphyrinic Aldehydes: React with this compound to produce 2D COFs.

Major Products

Hydrazone-Linked COFs: Formed from reactions with aldehydes.

2D COFs: Produced from reactions with metalated-porphyrinic aldehydes.

Applications De Recherche Scientifique

2,5-Diethoxyterephthalohydrazide is widely used in scientific research due to its versatility and reactivity:

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dihydroxyterephthalohydrazide: Similar structure but with hydroxy groups instead of ethoxy groups.

2,5-Dimethoxyterephthalohydrazide: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

2,5-Diethoxyterephthalohydrazide is unique due to its ethoxy substituents, which enhance its solubility and reactivity compared to its hydroxy and methoxy counterparts . This makes it particularly suitable for the synthesis of COFs with specific properties and applications .

Propriétés

IUPAC Name |

2,5-diethoxybenzene-1,4-dicarbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSPHNOJIAIZCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763112.png)

![1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2763113.png)

![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2763116.png)